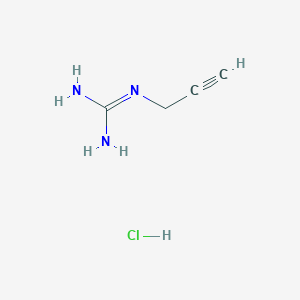
1-(Prop-2-in-1-yl)guanidinhydrochlorid
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)guanidine hydrochloride: is a chemical compound with the molecular formula C4H7N3·HCl. It is known for its unique structural properties, which include a guanidine group attached to a propynyl chain. This compound is typically available in powder form and is used primarily in research settings .
Wissenschaftliche Forschungsanwendungen
N-(prop-2-yn-1-yl)guanidine hydrochloride has a broad range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV and diabetes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Guanidine, a similar compound, is known to enhance the release of acetylcholine following a nerve impulse
Mode of Action
Guanidine, a structurally related compound, is known to slow the rates of depolarization and repolarization of muscle cell membranes . It is plausible that 1-(prop-2-yn-1-yl)guanidine hydrochloride may exhibit a similar mode of action, but this needs to be confirmed through further studies.
Biochemical Pathways
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines. The process is efficient and provides access to diverse guanidines with yields up to 81% under mild conditions.
Industrial Production Methods: While specific industrial production methods for N-(prop-2-yn-1-yl)guanidine hydrochloride are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned one-pot approach. The scalability of this method makes it suitable for larger-scale production if needed.
Analyse Chemischer Reaktionen
Types of Reactions: N-(prop-2-yn-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Substitution: It can also undergo substitution reactions, where the guanidine group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Formamides: Produced through oxidative formylation reactions.
Substituted Guanidines: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
N-(prop-2-yn-1-yl)aniline: Shares the propynyl group but differs in the functional group attached to the propynyl chain.
N-(penta-2,4-diyn-1-yl)guanidine: Contains a longer alkyne chain, leading to different chemical properties.
Uniqueness: N-(prop-2-yn-1-yl)guanidine hydrochloride is unique due to its combination of a guanidine group and a propynyl chain, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer in oxidative reactions sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-prop-2-ynylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDAULFFADFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)



![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)



![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
